molecular formula C9H16ClNO4S B2454102 Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate CAS No. 2219353-45-2

Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate

Cat. No. B2454102
CAS RN: 2219353-45-2
M. Wt: 269.74
InChI Key: NAHNINVNXATLRY-KNVOCYPGSA-N
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Description

Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate, also known as CB-839, is a selective and potent inhibitor of glutaminase. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 has been shown to have promising results in preclinical studies and is currently being investigated in clinical trials as a potential anticancer therapy.

Scientific Research Applications

  • Palladium-Catalyzed Synthesis : Tert-butyl carbamate plays a crucial role in the palladium-catalyzed synthesis of N-Boc-protected anilines, a process that can be conducted at room temperature using a combination of Pd(2)dba(3).CHCl(3) and tert-butyl X-Phos. This method is significant for its efficiency in yielding N-Boc-protected anilines from aryl bromides and commercially available tert-butyl carbamate in yields ranging from 43-83% (Bhagwanth et al., 2009).

  • Source of Synthon : O-tert-butyl-N-(chloromethyl)-N-methyl carbamate has been used as a source of the MeNHCH2− synthon, which is crucial in organic synthesis. This compound reacts with various electrophiles to produce functionalized carbamates, demonstrating its versatility in synthetic applications (Guijarro et al., 1996).

  • Reactivity Studies : Studies on the reactivity of N-(3-thienyl)carbamates using tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates have led to the preparation of thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles. These compounds have potential applications in pharmaceuticals and agrochemicals (Brugier et al., 2001).

  • Synthesis of Natural Product Intermediates : Tert-butyl carbamate derivatives have been synthesized as intermediates of natural products like jaspine B, which exhibits cytotoxic activity against human carcinoma cell lines. These studies highlight the role of tert-butyl carbamate in the synthesis of biologically active compounds (Tang et al., 2014).

  • Chemoselective Transformation : The N-tert-butyldimethylsilyloxycarbonyl group, a type of silyl carbamate, has been synthesized for chemoselective transformation of amino protecting groups. This demonstrates the utility of tert-butyl carbamate derivatives in protecting group strategies in organic synthesis (Sakaitani & Ohfune, 1990).

  • Building Blocks in Organic Synthesis : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been described as the first class of N-(Boc) nitrone equivalents. These compounds are useful as building blocks in organic synthesis, highlighting the versatility of tert-butyl carbamate derivatives (Guinchard et al., 2005).

properties

IUPAC Name

tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHNINVNXATLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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